Vanillylmandelic Acid Ethyl Ester Vanillylmandelic Acid Ethyl Ester
Brand Name: Vulcanchem
CAS No.: 52058-11-4
VCID: VC0140928
InChI: InChI=1S/C11H14O5/c1-3-16-11(14)10(13)7-4-5-8(12)9(6-7)15-2/h4-6,10,12-13H,3H2,1-2H3
SMILES: CCOC(=O)C(C1=CC(=C(C=C1)O)OC)O
Molecular Formula: C11H14O5
Molecular Weight: 226.228

Vanillylmandelic Acid Ethyl Ester

CAS No.: 52058-11-4

Cat. No.: VC0140928

Molecular Formula: C11H14O5

Molecular Weight: 226.228

* For research use only. Not for human or veterinary use.

Vanillylmandelic Acid Ethyl Ester - 52058-11-4

Specification

CAS No. 52058-11-4
Molecular Formula C11H14O5
Molecular Weight 226.228
IUPAC Name ethyl 2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)acetate
Standard InChI InChI=1S/C11H14O5/c1-3-16-11(14)10(13)7-4-5-8(12)9(6-7)15-2/h4-6,10,12-13H,3H2,1-2H3
Standard InChI Key JANQOURSKMXOPR-UHFFFAOYSA-N
SMILES CCOC(=O)C(C1=CC(=C(C=C1)O)OC)O

Introduction

Chemical Identity and Fundamental Properties

Vanillylmandelic Acid Ethyl Ester, identified by CAS number 52058-11-4, is an organic compound with diverse applications in chemical synthesis. The compound is characterized by specific chemical and physical properties that determine its behavior in various reactions and applications.

Chemical Nomenclature and Identifiers

Vanillylmandelic Acid Ethyl Ester is known by several synonyms in scientific literature, each highlighting different aspects of its molecular structure. The systematic naming provides insight into the compound's functional groups and structural arrangement.

Table 1: Chemical Identifiers of Vanillylmandelic Acid Ethyl Ester

ParameterValue
CAS Number52058-11-4
Chemical NameVanillylMandelic Acid Ethyl Ester
IUPAC NameEthyl 2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)acetate
Common SynonymsEthyl α,4-dihydroxy-3-methoxybenzeneacetate; 4-Hydroxy-3-Methoxy-Mandelic Acid Ethyl Ester; α,4-Dihydroxy-3-Methoxy-benzeneacetic Acid Ethyl Ester; Benzeneacetic acid, α,4-dihydroxy-3-methoxy-, ethyl ester
Molecular FormulaC₁₁H₁₄O₅

This compound represents an esterified form of vanillylmandelic acid, which is a significant metabolite in human biochemistry. The ethyl ester modification alters the compound's properties compared to the parent acid, particularly regarding solubility and reactivity profiles .

Physical and Chemical Properties

The physical and chemical properties of Vanillylmandelic Acid Ethyl Ester determine its behavior in various environments and reactions. These properties are crucial for understanding its potential applications and handling requirements.

Table 2: Physical and Chemical Properties

PropertyValue
Molecular Weight226.23 g/mol
Exact Mass226.084 Da
Physical StateNot specified in available sources
Polar Surface Area (PSA)75.99 Ų
LogP0.99730
Hydrogen Bond Donors2
Hydrogen Bond Acceptors5
Rotatable Bonds5

The compound contains multiple functional groups, including hydroxyl groups, a methoxy group, and an ester linkage. These functional groups contribute to its chemical reactivity and biological interactions. The moderate LogP value indicates a balance between hydrophilic and lipophilic properties, suggesting moderate solubility in both polar and non-polar solvents .

Structural Characteristics

The molecular structure of Vanillylmandelic Acid Ethyl Ester features several key functional groups that determine its chemical behavior and reactivity patterns. Understanding these structural elements is essential for comprehending its role in chemical processes.

Functional Groups and Structural Elements

Vanillylmandelic Acid Ethyl Ester contains multiple functional groups that contribute to its chemical behavior:

  • A benzene ring with hydroxyl and methoxy substituents (the vanillyl portion)

  • A secondary alcohol (hydroxyl) group at the alpha position

  • An ethyl ester group

These functional groups provide multiple sites for potential reactions, including esterification, oxidation, reduction, and aromatic substitution. The presence of phenolic hydroxyl groups makes the compound susceptible to oxidation in air, particularly in alkaline conditions .

Isomeric Forms and Stereochemistry

Synthesis and Production Methods

Vanillylmandelic Acid Ethyl Ester can be synthesized through several routes, with the most common methods involving the esterification of vanillylmandelic acid or direct synthesis from precursor compounds.

Traditional Synthetic Routes

The parent compound, vanillylmandelic acid, is synthesized through the condensation of guaiacol and glyoxylic acid in an ice-cold, aqueous solution with sodium hydroxide. This method has been practiced industrially since the 1970s as part of a two-step process for producing artificial vanilla flavorings .

Relationships to Vanillylmandelic Acid

Vanillylmandelic Acid Ethyl Ester is directly derived from vanillylmandelic acid (VMA), which has significant biological and clinical importance. Understanding this relationship helps contextualize the potential applications of the ethyl ester.

Analytical Applications and Derivatives

The properties of Vanillylmandelic Acid Ethyl Ester make it valuable in analytical chemistry and research applications. Additionally, deuterated derivatives provide specialized tools for analytical procedures.

Deuterated Derivatives for Analytical Standards

A notable derivative of Vanillylmandelic Acid Ethyl Ester is its deuterated form, Vanillylmandelic Acid-d3 Ethyl Ester (CAS: 1329499-52-6). This compound features three deuterium atoms replacing the hydrogen atoms in the methoxy group. With a molecular weight of 229.24 g/mol, this derivative is particularly useful as an internal standard in mass spectrometry and other analytical applications .

Deuterated compounds retain almost identical chemical properties to their non-deuterated counterparts while being distinguishable by mass spectrometry. This makes Vanillylmandelic Acid-d3 Ethyl Ester valuable for quantitative analysis in complex biological matrices, potentially including clinical samples for catecholamine metabolite analysis .

Research Applications

SupplierLocationContact Information
J & K SCIENTIFIC LTD.China010-82848833, 400-666-7788
Chemsky (Shanghai) International Co., Ltd.China021-50135380
Hangzhou Sage Chemical Co., Ltd.China+86057186818502
Shenzhen Polymeri Biochemical Technology Co., Ltd.China+86-400-002-6226
Energy ChemicalChina021-58432009, 400-005-6266
Zhuhai Aobokai Biomedical Technology Co., Ltd.China400-0628126

The concentration of suppliers in China suggests significant production capacity in the region. Each supplier likely offers the compound with different specifications, purities, and certifications depending on the intended application .

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